2-[(3-Methylazetidin-3-yl)oxy]acetic acid
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Overview
Description
2-[(3-Methylazetidin-3-yl)oxy]acetic acid is an organic compound with the molecular formula C6H11NO3 and a molecular weight of 145.16 g/mol It is a derivative of acetic acid, featuring a 3-methylazetidinyl group attached to the acetic acid moiety via an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Methylazetidin-3-yl)oxy]acetic acid typically involves the reaction of 3-methylazetidine with chloroacetic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the azetidine ring attacks the carbon atom of the chloroacetic acid, resulting in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Methylazetidin-3-yl)oxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
2-[(3-Methylazetidin-3-yl)oxy]acetic acid has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(3-Methylazetidin-3-yl)oxy]acetic acid involves its interaction with specific molecular targets and pathways. The azetidine ring and the acetic acid moiety can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-[(3-Methylazetidin-1-yl)acetic acid hydrochloride: This compound is similar in structure but features a hydrochloride salt form, which may affect its solubility and reactivity.
Acetic acid, 2-[(3-methyl-3-azetidinyl)oxy]-: This is another name for the same compound, highlighting its structural features.
Uniqueness
2-[(3-Methylazetidin-3-yl)oxy]acetic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H11NO3 |
---|---|
Molecular Weight |
145.16 g/mol |
IUPAC Name |
2-(3-methylazetidin-3-yl)oxyacetic acid |
InChI |
InChI=1S/C6H11NO3/c1-6(3-7-4-6)10-2-5(8)9/h7H,2-4H2,1H3,(H,8,9) |
InChI Key |
YZIKURRGSLADIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNC1)OCC(=O)O |
Origin of Product |
United States |
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